molecular formula C18H12ClFN4 B2679207 6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439107-85-4

6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2679207
CAS No.: 439107-85-4
M. Wt: 338.77
InChI Key: RXGWHWRZNGEZOH-UHFFFAOYSA-N
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Description

“6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .

Scientific Research Applications

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidines, such as 6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine, have been investigated for their potential antimicrobial properties. Research has shown that various derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant in vitro growth inhibition against Mycobacterium tuberculosis, highlighting their potential as inhibitors of M.tb. For example, a study synthesized several 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, with a focus on the structure-activity relationships, finding some compounds with potent M.tb growth inhibition and good stability profiles (Sutherland et al., 2022). Additionally, pyrazolo[1,5-a]pyrimidines have been used as building blocks for synthesizing various antimicrobial agents, such as chalcones and pyrazolines, which have shown effective antibacterial activity (Solankee & Patel, 2004).

Anticancer Activity

There is significant interest in the anticancer potential of pyrazolo[1,5-a]pyrimidines. Various studies have synthesized novel derivatives and evaluated them for anticancer activity. For instance, pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and tested for their in vitro anticancer activity. Some of these compounds exhibited higher anticancer activity than reference drugs like doxorubicin (Hafez et al., 2016). Other studies have focused on synthesizing quinazolinone derivatives with a focus on anti-inflammatory and analgesic activities, which are relevant in cancer pain management (Farag et al., 2012).

Herbicidal Activity

Pyrazolo[1,5-a]pyrimidines have also been explored for their herbicidal properties. For example, novel 6-arylthio-3-methylthio-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have demonstrated good inhibition activities against the growth of certain plants like Brassica napus and Echinochloa crusgalli at specific dosages, indicating their potential use in agriculture (Luo et al., 2017).

Synthesis and Characterization

The synthesis and characterization of pyrazolo[1,5-a]pyrimidines have been a significant area of research, with studies focusing on creating novel derivatives and understanding their chemical properties. Efficient synthesis methods have been developed, such as a one-pot synthesis assisted by KHSO4 in aqueous media under ultrasound irradiation, which offers a convenient approach to producing various pyrazolo[1,5-a]pyrimidine derivatives (Kaping et al., 2020). This research is critical for expanding the applications of pyrazolo[1,5-a]pyrimidines in various scientific fields.

Properties

IUPAC Name

6-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4/c19-13-5-1-11(2-6-13)15-9-22-18-16(10-23-24(18)17(15)21)12-3-7-14(20)8-4-12/h1-10H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGWHWRZNGEZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3N=CC(=C(N3N=C2)N)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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